(4-(Oxetan-3-ylsulfonyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Oxetan-3-ylsulfonyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of an oxetane ring and a sulfonyl group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Oxetan-3-ylsulfonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through various methods, including cyclization reactions involving epoxides and alkenes.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(Oxetan-3-ylsulfonyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The sulfonyl group can be reduced to form sulfides or thiols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group may yield boronic esters, while reduction of the sulfonyl group may yield sulfides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs or as a probe in biological studies.
Medicine: May be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Used in the synthesis of advanced materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (4-(Oxetan-3-ylsulfonyl)phenyl)boronic acid would depend on its specific application. In the context of organic synthesis, the boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds through the palladium-catalyzed coupling with halides. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid or sulfonyl groups.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the oxetane and sulfonyl groups, making it less versatile in certain reactions.
(4-Sulfonylphenyl)boronic Acid: Lacks the oxetane ring, which may affect its reactivity and applications.
(4-(Oxetan-3-yl)phenyl)boronic Acid: Lacks the sulfonyl group, which may influence its chemical properties and reactivity.
Uniqueness
(4-(Oxetan-3-ylsulfonyl)phenyl)boronic acid is unique due to the presence of both the oxetane ring and the sulfonyl group, which can enhance its reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C9H11BO5S |
---|---|
Molecular Weight |
242.06 g/mol |
IUPAC Name |
[4-(oxetan-3-ylsulfonyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H11BO5S/c11-10(12)7-1-3-8(4-2-7)16(13,14)9-5-15-6-9/h1-4,9,11-12H,5-6H2 |
InChI Key |
VLTHVQGLGAFVBR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)C2COC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.